tert-Butyl (R)-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the hydroxyethyl substituent adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate:
tert-Butyl ®-8-(1-hydroxyethyl)-quinoline-1-carboxylate: Lacks the dihydro component, which may affect its reactivity and applications.
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-2-carboxylate:
Uniqueness
tert-Butyl ®-8-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of its tert-butyl, hydroxyethyl, and dihydroquinoline components. This combination imparts distinct chemical properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 8-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11(18)13-9-5-7-12-8-6-10-17(14(12)13)15(19)20-16(2,3)4/h5,7,9,11,18H,6,8,10H2,1-4H3/t11-/m1/s1 |
InChI Key |
QCRDKQDFLZXDAL-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=CC=CC2=C1N(CCC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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